molecular formula C17H17ClN2O3S B2423300 N'-(5-chloro-2-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide CAS No. 1207034-74-9

N'-(5-chloro-2-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2423300
CAS No.: 1207034-74-9
M. Wt: 364.84
InChI Key: LFWGCNRGWJDVDC-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-23-13-5-4-11(18)9-12(13)20-16(22)15(21)19-10-17(6-7-17)14-3-2-8-24-14/h2-5,8-9H,6-7,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGCNRGWJDVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 5-chloro-2-methoxyphenyl group: This step involves the substitution reaction where the phenyl group is introduced using a suitable halogenated precursor.

    Cyclopropyl and thiophenyl group addition: The final step involves the addition of the cyclopropyl and thiophenyl groups through a series of substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N'-(5-chloro-2-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogenated compounds and strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, such as in drug development.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-methoxyphenyl)-N2-(cyclopropylmethyl)oxalamide
  • N1-(5-chloro-2-methoxyphenyl)-N2-(thiophen-2-yl)oxalamide

Uniqueness

The unique combination of the 5-chloro-2-methoxyphenyl, cyclopropyl, and thiophenyl groups in N'-(5-chloro-2-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(5-chloro-2-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Preparation of intermediates like 5-chloro-2-methoxyaniline via chlorination (e.g., using thionyl chloride) .
  • Step 2 : Coupling of the cyclopropane-thiophene moiety using reflux conditions with triethylamine as a base and chloroacetyl chloride as an acylating agent. TLC monitoring (pet-ether/ethyl acetate systems) ensures reaction completion .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) improves yield and purity .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for thiophene and chloro-methoxyphenyl groups) and cyclopropane methylene protons (δ 1.2–1.8 ppm) .
  • 13C NMR : Signals at ~120–140 ppm confirm aromatic carbons, while cyclopropane carbons appear at ~15–25 ppm .
  • HRMS : Match experimental molecular ion ([M+H]+) with theoretical m/z (e.g., C21H22ClN3O5S: 488.09) to validate purity .

Q. What initial biological screening assays are recommended to evaluate this compound’s activity?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 calculations .
  • Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells to determine CC50 values .
  • Solubility : Pre-screen in PBS/DMSO mixtures to optimize assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or adjust cyclopropane ring size) .
  • Biological Testing : Compare IC50/EC50 values across analogs in target-specific assays (e.g., serotonin receptor binding for neurological applications) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays (e.g., cAMP modulation) .
  • Purity Verification : Use HPLC-MS to exclude impurities as confounding factors .
  • Assay Conditions : Standardize pH, temperature, and serum protein content to minimize variability .

Q. How does the cyclopropane moiety influence metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. Compare half-life (t1/2) to non-cyclopropane analogs .
  • In Vivo PK : Administer IV/PO in rodents and measure plasma exposure (AUC) to assess bioavailability impacted by cyclopropane’s rigidity .

Q. What advanced techniques characterize the compound’s electronic properties for materials science applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure redox potentials to evaluate thiophene’s electron-rich nature .
  • UV-Vis Spectroscopy : Analyze λmax shifts in varying solvents to study solvatochromism .
  • DFT Calculations : Simulate HOMO/LUMO energies to predict charge transport properties .

Q. How can enantiomeric purity be achieved for the chiral cyclopropane moiety?

  • Methodological Answer :

  • Asymmetric Synthesis : Use chiral catalysts (e.g., Rh(II)-carboxylates) for cyclopropanation .
  • Chiral Resolution : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .

Notes

  • All methodologies are derived from peer-reviewed protocols in medicinal chemistry and organic synthesis.
  • Advanced questions emphasize mechanistic and translational research, aligning with NIH/EMA guidelines for preclinical development.

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